molecular formula C15H23ClN4O2 B2466498 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-52-6

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate

Cat. No. B2466498
M. Wt: 326.83
InChI Key: YXDFOAYYQPDJPN-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2378501-42-7 . It has a molecular weight of 340.85 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC Name of the compound is tert-butyl 3-((((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate . The InChI Code is 1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.85 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .

Scientific Research Applications

Synthesis and Biological Evaluation

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate has been involved in the synthesis of substituted pyrazinecarboxamides. These compounds have shown significant activity against Mycobacterium tuberculosis and various fungal strains, as well as inhibiting oxygen evolution rate in spinach chloroplasts. This highlights its potential in anti-mycobacterial and antifungal applications (Doležal et al., 2006).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The compound has been utilized in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its use in creating diverse chemical structures on a large scale (Iminov et al., 2015).

Enantioselective Nitrile Anion Cyclization

In the field of asymmetric synthesis, this compound has been used in the enantioselective nitrile anion cyclization, leading to the efficient synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This method is significant for producing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Antibacterial Activity

A derivative of the compound has shown enhanced in vitro and in vivo antibacterial activities. This implies its potential application in developing therapeutic agents (Bouzard et al., 1992).

Metabolic Studies

The compound has been a subject of metabolic studies, such as the enzymatic C-Demethylation in rat liver microsomes. This research is crucial for understanding the metabolic fate of pharmaceutical compounds (Yoo et al., 2008).

Anionic Cascade Recyclization

Research has also been conducted on the anionic cascade recyclization of related compounds, leading to the formation of various pyrrolo and triazine derivatives. Such studies are essential for the development of novel organic synthesis methods (Ivanov, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-12(10-20)19(4)9-11-7-18-13(16)8-17-11/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFOAYYQPDJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate

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